4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene
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Overview
Description
This compound is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring. The presence of the tert-butyl group and the phenyl group suggests that this compound may have unique properties compared to indene itself .
Molecular Structure Analysis
The molecular structure of this compound would be expected to exhibit the aromaticity of the indene and phenyl components, with the tert-butyl group providing steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the electron-rich nature of the aromatic rings and the steric hindrance provided by the tert-butyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely contribute to its stability, while the tert-butyl group could influence its solubility .Scientific Research Applications
Polymeric Materials
Research involving derivatives of "4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene" has led to the development of novel polymeric materials with unique properties. For instance, the synthesis and oxidative polymerization of certain derivatives have resulted in polymers with high spin concentration, exhibiting paramagnetic properties and electrical conductivity. Such materials are promising for applications in electronic devices and spintronic technology (Miyasaka, Yamazaki, & Nishide, 2001).
Solar Cells
Another significant application is in the domain of renewable energy, where derivatives have been used in the fabrication of efficient ternary blend polymer solar cells. These materials serve as electron-cascade acceptors, improving the power conversion efficiency of the solar cells (Cheng, Li, & Zhan, 2014).
Organometallic Chemistry
In organometallic chemistry, derivatives of "4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene" have been explored for their reactivity and applications. For example, studies on cyclopentadienyl titanium derivatives have provided insights into synthesis, stereochemistry, bonding, and fluxionality, offering potential applications in catalysis and materials science (Turner, Thorn, Swartz, Chesnut, Fanwick, & Rothwell, 2003).
Catalysis
Research into titanocene complexes incorporating "4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene" derivatives has highlighted their potential as catalysts in olefin polymerization. These studies have paved the way for the development of sustainable catalyst systems, contributing to the production of high-quality polymers (Machat, Jandl, & Rieger, 2017).
Polyurethane Production
Furthermore, derivatives have been investigated in the context of polyurethane production, particularly in understanding the origin of impurities and their impact on the production chain. Such research is vital for improving the safety and efficiency of polyurethane manufacturing processes (Callison, Edge, de Cuba, Carr, McDouall, Collison, McInnes, Borden, van der Velde, Winfield, & Lennon, 2012).
Mechanism of Action
Target of Action
Related compounds such as 4-tert-butylphenol have been reported to interact with enzymes like monoamine oxidase (mao) in organisms .
Mode of Action
It’s worth noting that similar compounds, like 4-tert-butylphenol, have been shown to inhibit the activity of mao, an enzyme involved in the breakdown of neurotransmitters . This inhibition could potentially lead to an increase in the levels of these neurotransmitters, affecting various physiological processes.
Biochemical Pathways
Related compounds have been shown to affect the deamination of biogenic amines in the nervous system, most likely through inhibitory effects on mao or mao-like enzymes .
Pharmacokinetics
Similar compounds like 4-tert-butylphenol are known to be soluble in basic water , which could potentially influence their bioavailability and distribution in the body.
Result of Action
Related compounds have been shown to cause neurotoxic symptoms, including excitation, convulsion, and paralysis .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-methyl-1H-indene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22/c1-14-12-16-6-5-7-18(19(16)13-14)15-8-10-17(11-9-15)20(2,3)4/h5-11,13H,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDWOKXLGOJFFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=CC=C2C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433865 |
Source
|
Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene | |
CAS RN |
213381-88-5 |
Source
|
Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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